(2E)-3-(3-ethoxy-2-hydroxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a propenoic acid moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxyphenol with acrolein in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-2-oxophenyl)prop-2-enoic acid
Reduction: Formation of 3-(3-ethoxy-2-hydroxyphenyl)propan-1-ol
Substitution: Formation of 3-(3-chloro-2-hydroxyphenyl)prop-2-enoic acid
Wissenschaftliche Forschungsanwendungen
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- 3-(2-Hydroxyphenyl)prop-2-enoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups allows for diverse chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C11H12O4 |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(E)-3-(3-ethoxy-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-4-8(11(9)14)6-7-10(12)13/h3-7,14H,2H2,1H3,(H,12,13)/b7-6+ |
InChI-Schlüssel |
OOGRBIGZYJCACP-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1O)/C=C/C(=O)O |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.